molecular formula C8H8KNS2 B8061373 potassium;N-benzylcarbamodithioate

potassium;N-benzylcarbamodithioate

Cat. No.: B8061373
M. Wt: 221.4 g/mol
InChI Key: DCSJCMQQEYXBLG-UHFFFAOYSA-M
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Description

Potassium N-benzylcarbamodithioate (chemical formula: C₈H₇KNS₂) is a potassium salt of N-benzylcarbamodithioic acid. This compound features a benzyl group attached to a carbamodithioate moiety, which is stabilized by the potassium counterion. The potassium ion enhances solubility in polar solvents, while the benzyl group contributes to lipophilicity, influencing reactivity and biological interactions .

Properties

IUPAC Name

potassium;N-benzylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSJCMQQEYXBLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;N-benzylcarbamodithioate can be synthesized through the reaction of benzyl isothiocyanate with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction scheme is as follows:

C6H5CH2NCS+KOHC6H5CH2NCS2K\text{C}_6\text{H}_5\text{CH}_2\text{NCS} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{K} C6​H5​CH2​NCS+KOH→C6​H5​CH2​NCS2​K

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium;N-benzylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield benzyl halides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Potassium;N-benzylcarbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium;N-benzylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Potassium Salts with Benzylthio Substituents

The compound N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt () shares key features with potassium N-benzylcarbamodithioate, including:

  • Potassium counterion : Enhances water solubility and ionic stability.
  • Benzylthio group : Introduces steric bulk and modulates electronic properties.

Key Differences :

  • The analog in includes additional substituents (chloro, methyl, and sulfonyl groups), which increase molecular weight (MW = 425.4 g/mol vs. ~241.4 g/mol for potassium N-benzylcarbamodithioate) and alter reactivity.
  • Melting Point : The analog melts at 231–233°C, suggesting higher thermal stability due to aromatic stacking and sulfonyl groups .
  • Spectroscopic Data : IR peaks at 2175 cm⁻¹ (C≡N stretch) and 1143 cm⁻¹ (SO₂) highlight functional groups absent in N-benzylcarbamodithioate .

Benzyl-Containing Pharmaceutical Salts: Benzathine Benzylpenicillin

Benzathine benzylpenicillin () is a dibenzylethylenediamine salt of penicillin. Comparisons include:

  • Benzyl Group Role : Both compounds use benzyl moieties to modify solubility and bioavailability. However, benzathine benzylpenicillin employs two benzyl groups for prolonged antibiotic release, whereas N-benzylcarbamodithioate’s single benzyl group may optimize ligand-metal interactions.
  • Counterion Impact : Potassium in N-benzylcarbamodithioate vs. dibenzylethylenediamine in benzathine benzylpenicillin. The latter’s larger organic cation reduces water solubility but extends half-life .

Potassium vs. Sodium Salts: Sodium Benzylpenicilloate

Sodium benzylpenicilloate () differs in counterion choice:

  • Solubility : Potassium salts generally exhibit lower solubility in organic solvents compared to sodium salts due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å) .
  • Biological Compatibility : Sodium salts are often preferred in pharmaceuticals for electrolyte balance, while potassium salts may be used in agrochemicals or coordination chemistry .

Data Table: Comparative Properties of Related Compounds

Property Potassium N-Benzylcarbamodithioate (Inferred) N-[4-Chloro-2-(4-chlorobenzylthio)-... () Benzathine Benzylpenicillin () Sodium Benzylpenicilloate ()
Molecular Weight (g/mol) ~241.4 425.4 909.1 ~356.3
Melting Point (°C) Not Reported 231–233 129–132 (decomposes) Not Reported
Key Functional Groups Carbamodithioate, Benzyl Chloro, Benzylthio, Sulfonyl, Cyanamide β-Lactam, Benzyl β-Lactam, Benzyl
Solubility Polar solvents (e.g., water, DMSO) Limited (high mp suggests low solubility) Low (prolonged-release formulation) High (sodium enhances aqueous solubility)

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